3-chloro-4-fluoro-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzothiophene-2-carboxamide
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Description
Synthesis Analysis
The synthesis of compounds similar to 3-chloro-4-fluoro-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzothiophene-2-carboxamide often involves multi-step reactions, starting from basic heterocyclic frameworks. For example, the synthesis of structurally related compounds typically involves condensation reactions, cyclization steps, and the introduction of substituents through nucleophilic substitution reactions. These processes require precise control of reaction conditions, such as temperature, solvent, and catalyst presence, to achieve high yields and purity (Meiresonne et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds like this compound is characterized by advanced techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. Structural analysis helps in understanding the molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement of the molecule, which are crucial for predicting its reactivity and interactions with biological targets (Gündoğdu et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of functional groups that can undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and cyclization reactions. These reactions are essential for modifying the compound's structure to enhance its properties or to introduce new functional groups that may be required for specific applications (Ried et al., 1980).
Future Directions
properties
IUPAC Name |
3-chloro-4-fluoro-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN4OS/c1-8(5-20-7-17-6-18-20)19-14(21)13-12(15)11-9(16)3-2-4-10(11)22-13/h2-4,6-8H,5H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBWGUWUZRHZAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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